1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is an organic compound characterized by a naphthalene ring substituted with a formyl group at position 2 and a 2-methylpropane-2-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde typically involves the reaction of 2-naphthaldehyde with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carboxylic acid.
Reduction: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the sulfinyl group can participate in redox reactions. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
2-Naphthaldehyde: Shares the naphthalene ring and formyl group but lacks the sulfinyl substitution.
2-Naphthalenecarboxaldehyde: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness: 1-(2-Methylpropane-2-sulfinyl)naphthalene-2-carbaldehyde is unique due to the presence of the 2-methylpropane-2-sulfinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
289473-08-1 |
---|---|
Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-tert-butylsulfinylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2S/c1-15(2,3)18(17)14-12(10-16)9-8-11-6-4-5-7-13(11)14/h4-10H,1-3H3 |
InChI Key |
WBKSTDQZPNZLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)C1=C(C=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.